molecular formula C₅₅H₉₅NO₁₃Si₂ B1141201 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 CAS No. 155684-96-1

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

Cat. No. B1141201
M. Wt: 1034.51
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves intricate processes, including the preparation of bis(silyl) compounds and the manipulation of molecular structures through reactions such as photolysis and thermal decomposition. One example is the synthesis of polysilabicycloalkane derivatives through the decomposition of bis(silyldiazomethyl) polysilanes, showcasing the complexity and innovation in synthetic strategies (Andō et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing configurations and bonding arrangements that underpin their chemical reactivity. For instance, the structure of Z-1,2-Bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene was determined, highlighting the fixed cis configuration and the significant pyramidarization at the olefinic carbons (Sakurai et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds like 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 showcase a range of reactivities, including interactions with iminium ions leading to (E)-β-aminovinylsilanes (Princet et al., 2000). These reactions demonstrate the molecule's potential in synthesizing new chemical entities with specific functionalities.

Physical Properties Analysis

The physical properties of similar compounds are often characterized by their thermal stability and crystalline structures, influencing their application in material science and organic synthesis. For example, the crystalline structure of O-isopropyl bis(trimethylsilyl)aminophosphinothioate was determined, showcasing the molecule's distorted tetrahedral environment around the phosphorus atom, contributing to its unique physical properties (Kovalenko et al., 2015).

properties

IUPAC Name

2-[(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H95NO13Si2/c1-34-27-35(2)29-46(64-13)49-47(65-14)31-37(4)55(62,67-49)50(59)51(60)56-25-20-19-21-41(56)52(61)66-48(36(3)30-39-22-23-43(45(32-39)63-12)68-70(15,16)53(6,7)8)38(5)44(69-71(17,18)54(9,10)11)33-42(58)40(28-34)24-26-57/h26,28,30,35,37-41,43-49,62H,19-25,27,29,31-33H2,1-18H3/b34-28+,36-30+/t35-,37+,38+,39-,40+,41-,43+,44-,45-,46-,47+,48+,49+,55+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUABNQJVFBLO-QYTYFMKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H95NO13Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747546
Record name PUBCHEM_71315719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1034.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

CAS RN

155684-96-1
Record name PUBCHEM_71315719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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